![molecular formula C11H13ClN2O B14045141 (6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)
(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. This particular compound features a chlorine atom at the 6th position, a propyl group at the 1st position, and a methanol group at the 2nd position of the benzimidazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Alkylation: The propyl group can be introduced at the 1st position via alkylation using propyl halides in the presence of a base such as potassium carbonate.
Hydroxymethylation: The methanol group at the 2nd position can be introduced through hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the methanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and propyl groups may enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
1H-Benzimidazole: The parent compound without any substitutions.
6-Chloro-1H-benzimidazole: Similar structure but without the propyl and methanol groups.
1-Propyl-1H-benzimidazole: Lacks the chlorine and methanol groups.
Uniqueness
(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the combination of the chlorine, propyl, and methanol groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H13ClN2O |
|---|---|
分子量 |
224.68 g/mol |
IUPAC名 |
(6-chloro-1-propylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H13ClN2O/c1-2-5-14-10-6-8(12)3-4-9(10)13-11(14)7-15/h3-4,6,15H,2,5,7H2,1H3 |
InChIキー |
JHNCGJGCGVHCSY-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C=CC(=C2)Cl)N=C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


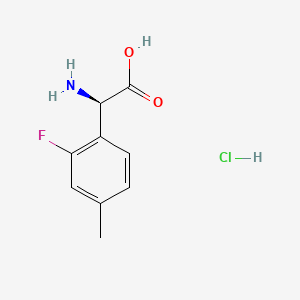
![(E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14045062.png)
![2h-Pyrimido[1,2-a]pyrimidin-2-one,3,4,6,7,8,9-hexahydro-9-methyl-](/img/structure/B14045070.png)
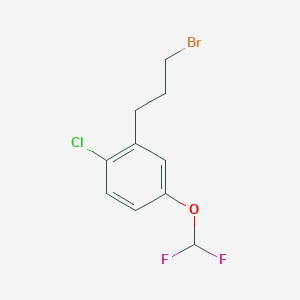
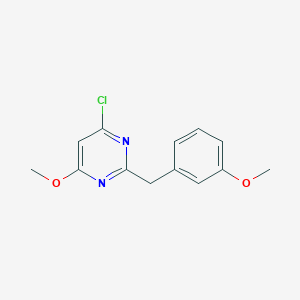
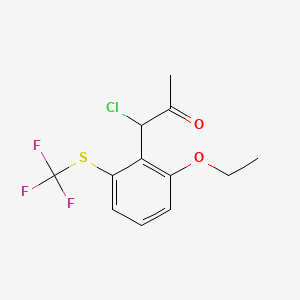
![2'-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine](/img/structure/B14045099.png)


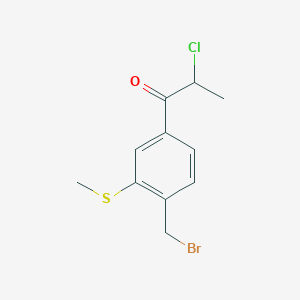
![[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate](/img/structure/B14045113.png)



